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Compound of Interest

Compound Name: (Z)-Akuammidine

Cat. No.: B1235707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data for the sarpagan-type indole alkaloid, (Z)-
Akuammidine. The information presented herein is intended to serve as a detailed resource

for the structural elucidation and characterization of this and related natural products.

Introduction to (Z)-Akuammidine
(Z)-Akuammidine is a monoterpenoid indole alkaloid that has been isolated from various plant

species, including those of the Gelsemium and Alstonia genera.[1] It belongs to the sarpagan

class of alkaloids, which are characterized by a specific pentacyclic ring system.[2] The

structural complexity and biological activity of these compounds make them of significant

interest to researchers in natural product chemistry and drug discovery. The molecular formula

for (Z)-Akuammidine is C₂₁H₂₄N₂O₃.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental

composition of a molecule. For (Z)-Akuammidine, the expected exact mass can be calculated

from its molecular formula, C₂₁H₂₄N₂O₃.

Table 1: Mass Spectrometry Data for (Z)-Akuammidine
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Parameter Value

Molecular Formula C₂₁H₂₄N₂O₃

Molecular Weight 352.43 g/mol

Exact Mass [M] 352.1787 g/mol

Monoisotopic Mass [M+H]⁺ 353.1865 m/z

Tandem Mass Spectrometry (MS/MS) analysis provides valuable information about the

fragmentation patterns of the molecule, which aids in structural confirmation. The fragmentation

of sarpagan-type alkaloids is often characterized by specific cleavages of the intricate ring

system.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
The definitive structural elucidation of (Z)-Akuammidine relies on a combination of one-

dimensional (1D) and two-dimensional (2D) NMR experiments. The proton (¹H) and carbon-13

(¹³C) NMR spectra provide detailed information about the chemical environment of each atom

in the molecule. While a complete, officially published data table was not available in the

immediate search results, a 1990 publication by Lin et al. unambiguously assigned the ¹H and

¹³C NMR spectra of 19-(Z)-akuammidine, indicating the data is well-established.[1]

Table 2: ¹H NMR Spectral Data of (Z)-Akuammidine (Representative Data)

Position δ (ppm) Multiplicity J (Hz)

Aromatic Protons 6.5 - 7.5 m -

Ethylidene Group 5.0 - 5.5 q ~7.0

1.5 - 1.8 d ~7.0

Carbomethoxy Group ~3.7 s -

Other Aliphatic

Protons
1.0 - 4.0 m -
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Table 3: ¹³C NMR Spectral Data of (Z)-Akuammidine (Representative Data)

Position δ (ppm)

Indole Ring 100 - 150

Carbonyl (Ester) ~170

Ethylidene Group 115 - 140

Saturated Carbons 20 - 70

Carbomethoxy Carbon ~52

Note: The tables above provide representative chemical shift ranges for the key functional

groups of (Z)-Akuammidine. For unambiguous assignment, correlation with 2D NMR data is

essential.

Key 2D NMR Correlations for Structural Elucidation
Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are indispensable for

assembling the molecular structure of (Z)-Akuammidine by revealing through-bond

connectivities between protons and carbons.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to

each other, typically through two or three bonds. This is crucial for tracing out the spin

systems within the aliphatic portions of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton

with the carbon atom to which it is directly attached, providing a clear map of all C-H single

bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations

between protons and carbons that are two or three bonds away. This is particularly powerful

for connecting different spin systems and for identifying the positions of quaternary carbons

and heteroatoms.

Below is a diagram illustrating the key HMBC and COSY correlations that are instrumental in

the structural elucidation of a sarpagan-type alkaloid like (Z)-Akuammidine.
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Key HMBC and COSY correlations for a sarpagan alkaloid.

Experimental Protocols
The following sections outline generalized experimental protocols for the acquisition of MS and

NMR data for (Z)-Akuammidine.

Mass Spectrometry (LC-MS/MS)
Sample Preparation: A purified sample of (Z)-Akuammidine is dissolved in a suitable

solvent, typically methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

Chromatographic Separation: The sample is injected onto a liquid chromatography system,

commonly equipped with a C18 reversed-phase column. A gradient elution is performed

using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or

methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to facilitate

protonation.

Mass Spectrometric Analysis: The eluent from the LC system is introduced into the

electrospray ionization (ESI) source of a tandem mass spectrometer. Data is acquired in

positive ion mode. A full scan MS analysis is performed to detect the protonated molecule

[M+H]⁺. Subsequently, a data-dependent MS/MS experiment is conducted, where the

[M+H]⁺ ion is selected and fragmented to generate a characteristic fragmentation pattern.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of purified (Z)-Akuammidine is dissolved in

0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The

solution should be free of particulate matter.

¹H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum is acquired. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected range of proton chemical shifts (typically 0-10 ppm),

and a relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower

natural abundance of ¹³C, a larger number of scans and a longer experimental time are

required compared to ¹H NMR.
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2D NMR Spectroscopy (COSY, HSQC, HMBC):

COSY: A gradient-enhanced COSY experiment is typically used. The spectral width in both

dimensions is set to cover the proton chemical shift range.

HSQC: A gradient-enhanced, sensitivity-improved HSQC experiment is performed to

correlate proton and one-bond-away carbon signals. The spectral width in the proton

dimension covers the ¹H range, while the carbon dimension is set to encompass the

expected ¹³C chemical shifts.

HMBC: A gradient-enhanced HMBC experiment is acquired to detect long-range proton-

carbon correlations. The experiment is optimized for an average long-range coupling

constant (e.g., 8 Hz).

General workflow for the isolation and structural elucidation of (Z)-Akuammidine.

Conclusion
The combination of mass spectrometry and a suite of 1D and 2D NMR experiments provides

the necessary data for the complete and unambiguous structural elucidation of (Z)-
Akuammidine. This technical guide serves as a foundational resource for researchers

engaged in the analysis of sarpagan-type alkaloids and other complex natural products,

outlining the key spectral features and analytical methodologies required for their

characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1235707#spectral-data-interpretation-for-z-
akuammidine-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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